Array ( [bid] => 15076941 ) Buy Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- | 92949-91-2

Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl-

Catalog No.
S15682879
CAS No.
92949-91-2
M.F
C13H13N3O2
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl-

CAS Number

92949-91-2

Product Name

Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl-

IUPAC Name

1-(4-amino-2-hydroxyphenyl)-3-phenylurea

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C13H13N3O2/c14-9-6-7-11(12(17)8-9)16-13(18)15-10-4-2-1-3-5-10/h1-8,17H,14H2,(H2,15,16,18)

InChI Key

CPWUEGSLUBOUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)N)O

Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl-, also known as N-(4-amino-2-hydroxyphenyl)urea, is an organic compound characterized by the presence of a urea functional group attached to an aromatic amine. Its molecular formula is C13H14N2OC_{13}H_{14}N_2O, and it has a molecular weight of approximately 230.26 g/mol. The structure features an amino group and a hydroxy group on the aromatic ring, which contribute to its chemical reactivity and potential biological activity.

Typical of urea derivatives, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Condensation Reactions: It can form complexes with aldehydes and ketones through condensation, leading to products such as imines or amines.
  • Hydrolysis: Under acidic or basic conditions, the urea moiety may hydrolyze, yielding corresponding amines and carbon dioxide.

Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- exhibits notable biological activity, particularly in pharmacological contexts. It has been studied for its potential as:

  • Anticancer Agent: Some studies suggest that this compound may inhibit certain cancer cell lines due to its ability to interfere with cellular signaling pathways.
  • Enzyme Inhibitor: The presence of both amino and hydroxy groups enhances its interaction with biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes.

The synthesis of Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- can be achieved through various methods:

  • Direct Reaction: The compound can be synthesized by reacting 4-amino-2-hydroxyaniline with phenyl isocyanate. This method typically yields high purity products.

    Reaction:
    4 amino 2 hydroxyaniline+phenyl isocyanateUrea N 4 amino 2 hydroxyphenyl N phenyl \text{4 amino 2 hydroxyaniline}+\text{phenyl isocyanate}\rightarrow \text{Urea N 4 amino 2 hydroxyphenyl N phenyl }
  • Multi-step Synthesis: Another approach involves the formation of intermediates that are subsequently reacted to yield the target compound.

Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- has several applications:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development in treating various diseases, especially cancers.
  • Chemical Intermediates: It serves as a precursor for synthesizing other complex organic compounds used in materials science and biochemistry.

Studies on the interactions of Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- have shown:

  • Binding Affinity: Research indicates that this compound can bind effectively to certain biological molecules, suggesting its potential as a therapeutic agent.
  • Mechanism of Action: Investigations into its mechanism reveal that it may modulate enzyme activity or receptor signaling pathways, which are crucial in disease progression.

Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Urea, N-(4-amino-2-hydroxyphenyl)-N'-(4-cyanophenyl)ureaContains a cyanophenyl groupPotentially enhanced electronic properties
1-(4-Amino-2-hydroxyphenyl)-3-butylureaUrea linked to butyl groupExhibits significant enzyme inhibition potential
1-(4-Hydroxyphenyl)-3-butylureaLacks amino group; contains only hydroxyLess reactive towards biological targets
4-Amino-N-(butyl)benzamideContains amide instead of ureaDifferent interaction profile due to amide linkage
1-(4-Aminophenyl)-3-methylureaMethyl instead of butyl; similar amine structureAltered solubility and bioavailability

This comparison illustrates how variations in functional groups and molecular structure influence biological activity and chemical reactivity, making Urea, N-(4-amino-2-hydroxyphenyl)-N'-phenyl- unique among its peers.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

243.100776666 g/mol

Monoisotopic Mass

243.100776666 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

Explore Compound Types